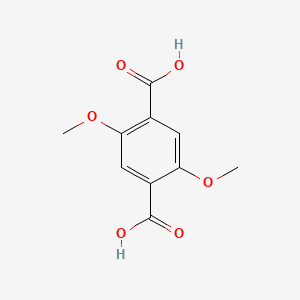

2,5-Dimethoxyterephthalic acid

Description

Properties

IUPAC Name |

2,5-dimethoxyterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSHXQQBOGFGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396331 | |

| Record name | 2,5-Dimethoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21004-11-5 | |

| Record name | 2,5-Dimethoxyterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dimethoxyterephthalic acid chemical properties

An In-Depth Technical Guide to 2,5-Dimethoxyterephthalic Acid: Properties, Synthesis, and Applications for Advanced Research

Abstract: 2,5-Dimethoxyterephthalic acid is a highly functionalized aromatic dicarboxylic acid that serves as a pivotal building block in supramolecular chemistry, materials science, and medicinal chemistry. The presence of dual methoxy and carboxylic acid groups on a rigid benzene core imparts unique electronic and steric properties, making it an attractive precursor for the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex molecular scaffolds for drug discovery. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and characterization protocols, and an exploration of its current and potential applications for researchers and drug development professionals.

A foundational understanding of the physicochemical and spectroscopic characteristics of 2,5-Dimethoxyterephthalic acid is essential for its effective use in any research or development context. These properties dictate its solubility, reactivity, and the methods by which it can be identified and quantified.

Physicochemical Data

The key quantitative data for 2,5-Dimethoxyterephthalic acid are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2,5-dimethoxybenzene-1,4-dicarboxylic acid | PubChem[1] |

| Synonyms | 2,5-Dimethoxy-1,4-benzenedicarboxylic acid | PubChem[1] |

| CAS Number | 21004-11-5 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀O₆ | PubChem[1] |

| Molecular Weight | 226.18 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Melting Point | >300 °C (for the related 2,5-dihydroxy compound) | Sigma-Aldrich |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water | (General chemical principles) |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 2,5-Dimethoxyterephthalic acid after synthesis. The high degree of symmetry in the molecule leads to a relatively simple yet highly characteristic spectral signature.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:

-

A broad singlet in the downfield region (>12 ppm) corresponding to the two equivalent acidic protons of the carboxylic acid groups.

-

A sharp singlet around 7.2-7.4 ppm for the two equivalent aromatic protons on the benzene ring.

-

A sharp singlet around 3.8-4.0 ppm for the six equivalent protons of the two methoxy groups.

-

-

¹³C NMR (Carbon NMR): A proton-decoupled ¹³C NMR spectrum will exhibit four signals, reflecting the molecular symmetry:

-

A signal for the two equivalent carboxylic acid carbons (~165-170 ppm).

-

A signal for the two equivalent aromatic carbons bonded to the methoxy groups (~150-155 ppm).

-

A signal for the two equivalent aromatic carbons bonded to the carboxylic acid groups (~120-125 ppm).

-

A signal for the two equivalent methoxy group carbons (~55-60 ppm).

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands:

-

A very broad O-H stretch from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acids.

-

A sharp, strong C=O stretch from the carbonyls at ~1680-1710 cm⁻¹.

-

C-O stretching bands for the ether and acid functionalities between 1200-1300 cm⁻¹.

-

C-H stretching bands for the aromatic and methoxy groups just below and above 3000 cm⁻¹.

-

Synthesis, Purification, and Characterization Protocols

The synthesis of 2,5-Dimethoxyterephthalic acid is not trivial and requires a multi-step approach, typically starting from its dihydroxy analogue. The following protocols are designed to be self-validating, with integrated characterization steps.

Proposed Synthetic Pathway

The most logical pathway involves the methylation of the more readily available 2,5-dihydroxyterephthalic acid. This is an adaptation of the Williamson ether synthesis.

Caption: Workflow for the synthesis of 2,5-Dimethoxyterephthalic acid via methylation.

Step-by-Step Synthesis Protocol

Objective: To synthesize 2,5-Dimethoxyterephthalic acid from 2,5-dihydroxyterephthalic acid.

Materials:

-

2,5-Dihydroxyterephthalic acid (DHTA)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic.

-

Polar aprotic solvent (e.g., DMF or Acetone)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

Procedure:

-

Dissolution and Deprotonation: In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dihydroxyterephthalic acid in the chosen solvent. Add at least 2.5 equivalents of the base (e.g., NaOH) and stir until a homogenous solution of the disodium salt is formed.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add at least 2.2 equivalents of dimethyl sulfate dropwise via an addition funnel. Ensure the temperature does not rise significantly. After addition, allow the mixture to warm to room temperature and stir overnight.

-

Causality: Dimethyl sulfate is a potent methylating agent. The reaction is an Sₙ2 nucleophilic substitution where the phenoxide attacks the methyl group, displacing the sulfate leaving group. Using a slight excess ensures complete methylation of both sites.

-

-

Workup and Precipitation: Quench the reaction by slowly adding water to hydrolyze any remaining dimethyl sulfate. Transfer the mixture to a beaker and acidify with concentrated HCl until the pH is ~1-2. A white precipitate should form.

-

Causality: Acidification is crucial to protonate the newly formed 2,5-dimethoxyterephthalate salt, rendering it insoluble in the aqueous mixture and allowing for its isolation.

-

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold distilled water to remove salts. The primary purification method is recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

-

Causality: Recrystallization exploits differences in solubility between the desired product and any impurities (e.g., partially methylated byproducts or starting material) to achieve high purity.

-

-

Drying: Dry the purified white crystals in a vacuum oven at 60-80 °C to remove residual solvent.

Protocol for Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized product.

-

Sample Preparation: Prepare a ~5-10 mg sample for NMR analysis by dissolving it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For IR analysis, prepare a KBr pellet or use a neat sample on a diamond ATR accessory.[5]

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, use a sufficient number of scans and a relaxation delay (e.g., 2 seconds) to ensure the quaternary carbons are adequately observed.[5]

-

FT-IR Spectroscopy: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum to correct for atmospheric CO₂ and H₂O.[5]

-

Data Analysis: Compare the obtained spectra with the expected profiles described in Section 1.2. The absence of a broad phenolic O-H peak in the IR spectrum and the ¹H NMR spectrum is a key indicator of successful methylation.

Applications in Research and Drug Development

The rigid, symmetrical, and highly functionalized nature of 2,5-Dimethoxyterephthalic acid makes it a valuable platform molecule.

Linker for Porous Materials (MOFs and COFs)

The primary application of this molecule is as an organic "linker" or "strut" in the construction of crystalline porous materials. The two carboxylic acid groups can coordinate with metal ions (for MOFs) or form covalent bonds with other organic linkers (for COFs).

-

Trustworthiness: The specific length, rigidity, and electronic properties of the 2,5-dimethoxyterephthalate linker directly control the pore size, stability, and functionality of the resulting framework. The methoxy groups can influence the framework's interaction with guest molecules, potentially tuning its selectivity for adsorption or catalysis.

Scaffold for Drug Discovery

While not a drug itself, the 2,5-dimethoxyphenyl core is a known pharmacophore in several classes of neurologically active compounds, particularly as agonists for serotonin receptors like 5-HT₂A.[6][7]

-

Expertise & Experience: The terephthalic acid derivative provides a rigid, predictable scaffold. The two carboxylic acid groups serve as synthetic handles, allowing for the facile creation of a diverse library of amides, esters, or other derivatives. This approach enables systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Logical workflow for using the acid as a scaffold in drug discovery.

Safety and Handling

Based on data from structurally related compounds, 2,5-Dimethoxyterephthalic acid should be handled with appropriate care.

-

Hazards: Assumed to be an irritant to the eyes, respiratory system, and skin.[8][9] Avoid breathing dust.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10][11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dimethoxyterephthalaldehyde.

-

PubChem. (n.d.). 2,5-Dimethoxyterephthalic acid. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). 2,5-Dihydroxyterephthalic acid - Safety Data Sheet.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,5-Dihydroxyterephthalic acid.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet - 2,5-Dihydroxyterephthalic acid.

- BenchChem. (2025). Spectroscopic and Mechanistic Analysis of 2,5-Dimethoxytetrahydrofuran: A Technical Guide.

- Google Patents. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid (US7355070B1).

- Google Patents. (n.d.). Process for the synthesis of 2,5-dihydroxyterephthalic acid (EP2099737B1).

- Google Patents. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid (US20080132668A1).

-

PubMed Central. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]

Sources

- 1. 2,5-Dimethoxyterephthalic acid | C10H10O6 | CID 3780992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 3. EP2099737B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 4. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.be [fishersci.be]

An In-depth Technical Guide to the Structure and Conformation of 2,5-Dimethoxyterephthalic Acid

Introduction

2,5-Dimethoxyterephthalic acid, also known as 2,5-dimethoxy-1,4-benzenedicarboxylic acid (CAS No: 21004-11-5), is a symmetrically substituted aromatic dicarboxylic acid.[1] It belongs to the family of terephthalic acid derivatives, which are foundational components in polymer science and supramolecular chemistry. The strategic placement of two methoxy groups on the benzene ring imparts unique electronic and steric characteristics that significantly influence its molecular conformation, reactivity, and utility.

This molecule has garnered considerable interest primarily as a rigid organic linker or ligand for the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). In this context, the precise geometry, coordination sites, and conformational stability of the linker are paramount as they directly dictate the topology, porosity, and ultimate functional properties of the resulting framework. This guide provides an in-depth analysis of the structural and conformational properties of 2,5-dimethoxyterephthalic acid, offering field-proven insights for researchers in materials science and drug development.

Molecular Structure and Conformation

The structural integrity of 2,5-dimethoxyterephthalic acid is the cornerstone of its function. Its conformation is determined by a delicate interplay between electronic conjugation, steric hindrance, and intramolecular hydrogen bonding.

Solid-State Conformation: Insights from X-ray Crystallography

The most definitive understanding of the molecule's ground-state conformation comes from single-crystal X-ray diffraction studies. A notable investigation by Böhle et al. provides a high-resolution crystal structure of 2,5-dimethoxyterephthalic acid.[2]

The key finding from this crystallographic analysis is that the molecule adopts a nearly planar conformation in the solid state. The maximum deviation from the least-squares plane calculated for all non-hydrogen atoms is exceptionally small, on the order of 0.0418 Å.[2] This planarity is crucial for its application as a predictable and rigid building block in crystalline materials.

This preferred planar arrangement is stabilized by two primary factors:

-

π-Conjugation: The carboxylic acid groups are conjugated with the π-system of the benzene ring. A planar arrangement maximizes this orbital overlap, which is an electronically favorable state.

-

Intramolecular Hydrogen Bonding: A significant stabilizing interaction is the formation of intramolecular hydrogen bonds between the hydroxyl proton of one carboxylic acid group and the carbonyl oxygen of the adjacent methoxy group's oxygen atom. This is visually represented by dashed lines in the crystal structure diagram.[2]

Logical Workflow: From Theory to Experimental Validation

The process of elucidating molecular conformation follows a logical and self-validating workflow, integrating computational prediction with experimental verification.

Caption: Workflow for determining molecular conformation.

Conformational Dynamics: Rotational Barriers

While the solid-state structure is planar, in solution or at elevated temperatures, the molecule possesses rotational degrees of freedom. The key rotations are around the C(ring)-C(carboxyl) and C(ring)-O(methoxy) bonds.

-

Carboxylic Group Rotation: Rotation of the carboxylic acid groups out of the benzene ring plane would disrupt π-conjugation, incurring an energetic penalty. This barrier is substantial enough to favor a planar or near-planar arrangement.

-

Methoxy Group Rotation: The methoxy groups also have a preferred orientation. The methyl group can be oriented in the plane of the ring or out of the plane. The planarity observed in the crystal structure suggests that steric clashes with the adjacent carboxylic acid groups are minimized in this conformation, likely through the stabilizing intramolecular hydrogen bonds. Computational studies on similar substituted terephthalic acids confirm that the interplay between steric hindrance and electronic conjugation effects dictates the rotational energy landscape.

Quantitative Structural Data

The crystallographic study provides precise measurements of the molecule's geometry. This data is indispensable for computational modeling and for understanding the packing of molecules in a crystal lattice.

| Parameter | Value (Representative) | Significance |

| C-C (Aromatic) Bond Length | ~1.39 Å | Typical for a benzene ring, indicating aromatic character. |

| C-C (Carboxyl) Bond Length | ~1.49 Å | Standard single bond length between sp² carbons. |

| C=O Bond Length | ~1.25 Å | Characteristic of a carboxylic acid carbonyl group. |

| C-O (Carboxyl) Bond Length | ~1.31 Å | Shorter than a typical C-O single bond due to resonance. |

| C-O (Methoxy) Bond Length | ~1.36 Å | Typical for an aryl ether. |

| Dihedral Angle (O=C-C=C) | Near 0° or 180° | Confirms the co-planarity of the carboxylic acid group with the ring. |

Note: The values are representative and should be referenced from the primary crystallographic data (CCDC 846637) for precise figures.[1]

Synthesis and Characterization

The preparation and verification of 2,5-dimethoxyterephthalic acid are critical steps for its use in research and development.

Synthetic Protocol

A viable route to 2,5-dimethoxyterephthalic acid is described in the patent literature, which utilizes a Grignard reaction. This method starts from a more readily available precursor and constructs the dicarboxylic acid functionality.

Experimental Workflow: Grignard-based Synthesis

Caption: Synthesis of 2,5-dimethoxyterephthalic acid.

Step-by-Step Methodology (Adapted from CN102211996A)[3]

-

Grignard Reagent Formation: In a dry reaction vessel under an inert atmosphere, combine fresh magnesium turnings with 1,4-dichloro-2,5-dimethoxybenzene in an anhydrous ether solvent (e.g., benzene ether). Initiate the reaction (e.g., with a small crystal of iodine) and maintain the temperature between 55-65 °C for approximately 50 minutes to form the bis-Grignard reagent.

-

Carboxylation: Cool the reaction mixture in an ice-water bath. Bubble dry carbon dioxide gas through the solution for approximately 20 minutes. The solution will become turbid as the magnesium carboxylate salt precipitates.

-

Acidification and Isolation: After the reaction is complete, filter the mixture under reduced pressure. The resulting filter cake is dissolved in distilled water and then acidified with an acid such as nitric acid or hydrochloric acid, causing the milk-yellow solid product to precipitate.

-

Purification: Filter the solid product and wash thoroughly with distilled water (typically 5 times) to remove any inorganic salts. The final product, 2,5-dimethoxyterephthalic acid, is then dried.

Self-Validation Note: The success of this protocol relies on maintaining strictly anhydrous conditions during the Grignard reagent formation and carboxylation steps. The final product's purity should be confirmed using the characterization methods described below.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, a simple spectrum is expected. The two aromatic protons are chemically equivalent and should appear as a singlet. The six protons of the two equivalent methoxy groups will also produce a singlet. The two acidic protons of the carboxylic acid groups will appear as a broad singlet at a significantly downfield chemical shift.

-

¹³C NMR: The symmetrical nature of the molecule results in only five distinct carbon signals: one for the two equivalent carboxylic acid carbons, one for the methoxy carbons, and three for the aromatic carbons (C-COOH, C-OCH3, and C-H).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic peaks include a very broad O-H stretch from the hydrogen-bonded carboxylic acids (typically ~2500-3300 cm⁻¹), a sharp and strong C=O stretch from the carbonyls (typically ~1700 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid groups.

Applications in Research and Drug Development

The well-defined, rigid, and planar structure of 2,5-dimethoxyterephthalic acid makes it an exemplary building block for constructing porous crystalline materials.

-

Metal-Organic Frameworks (MOFs): This is the primary application. The dicarboxylic acid groups serve as potent coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), forming robust and predictable network structures. The methoxy groups can tune the electronic environment of the pores and influence guest-host interactions, which is critical for applications in gas storage, separation, and catalysis.

-

Specialty Polymers: The di-acid can be converted to its diacyl chloride, which can then be used in condensation polymerization with diamines to form polyamides. The rigidity of the backbone and the presence of methoxy groups can lead to polymers with high thermal stability and specific solubility characteristics.[4]

-

Pharmaceutical Scaffolding: While less common, the substituted benzene dicarboxylic acid motif can serve as a rigid scaffold in medicinal chemistry. The specific geometry and hydrogen bonding capabilities can be exploited to design molecules that fit into the active sites of enzymes or receptors.

Conclusion

2,5-Dimethoxyterephthalic acid is a molecule whose function is intrinsically tied to its structure. X-ray crystallography confirms a nearly planar solid-state conformation, stabilized by a combination of electronic conjugation and intramolecular hydrogen bonding. This inherent rigidity and predictable geometry make it a highly valuable linker for the rational design of crystalline materials like Metal-Organic Frameworks. Its synthesis, achievable through methods like the Grignard reaction, and its straightforward characterization via NMR and IR spectroscopy, make it an accessible and powerful tool for researchers in materials science, polymer chemistry, and drug discovery.

References

-

[Supporting Information for a relevant chemical synthesis]. The Royal Society of Chemistry. Available at: [Link]

-

[PubChem Compound Summary for 2,5-Dimethoxyterephthalaldehyde, CID 606648]. National Center for Biotechnology Information. Available at: [Link]

-

[PubChem Compound Summary for 2,5-Dimethoxyterephthalic acid, CID 3780992]. National Center for Biotechnology Information. Available at: [Link]

-

Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. Available at: [Link]

- Ragan, J. A., et al. (2008). Process for the synthesis of 2,5-dihydroxyterephthalic acid. Google Patents, US7355070B1.

-

Mendoza-Márquez, E., et al. (2011). ChemInform Abstract: High-Yield Synthesis of the Novel E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxyl-atestyril)]benzene by the Heck Reaction. Synthetic Communications. Available at: [Link]

-

Diaz, F. R., et al. (1985). Synthesis and characterization of polymers derived from 2,5-dimethoxy-terephthaldehyde and 2,5-dimethoxy-terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 2757-2765. Available at: [Link]

-

Böhle, T., et al. (2011). Little change but great effect: varying supramolecular interactions in 2,5-dimethoxyterephthalic acid and 2,5-diethoxyterephthalic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2086. Available at: [Link]

- Wang, Y., et al. (2011). Preparation method of 2,5-dihydroxy terephthalic acid. Google Patents, CN102211996A.

-

[13C NMR Spectrum (1D, 252 MHz, D2O, predicted) for Terephthalic acid]. NP-MRD. Available at: [Link]

-

Cioslowski, J., et al. (2012). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. Journal of Forensic Sciences, 57(5), 1347-54. Available at: [Link]

-

Pirdadeh Beiranvand, R., & Ovaysi, S. (2024). Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor. Research Square. Available at: [Link]

-

Valente, J., et al. (2022). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available at: [Link]

-

Dömling, A. (2017). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. MDPI. Available at: [Link]

Sources

Navigating the Metabolic Landscape of Dronedarone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound

In the realm of cardiovascular pharmacology, dronedarone stands as a significant therapeutic agent for the management of atrial fibrillation.[1][2] As a multichannel blocker, its efficacy is well-documented.[1] However, for the dedicated researcher and drug development professional, the story does not end with the parent molecule. A deep understanding of its metabolic fate is paramount for elucidating its complete pharmacological profile, identifying potential drug-drug interactions, and exploring new therapeutic avenues. This guide provides an in-depth exploration of the properties of dronedarone, with a particular focus on its metabolic pathways and the resulting derivatives. While the specific CAS number 50601-08-6 and the name "4-Desmethyl-3-oxo-dronedarone" did not yield direct public data, this guide will delve into the known metabolic transformations of dronedarone, providing a scientifically grounded framework for understanding its derivatives.

Dronedarone: Core Physicochemical and Pharmacological Profile

Dronedarone is a benzofuran derivative structurally related to amiodarone, but without the iodine moieties, which reduces certain thyroid-related side effects.[1]

| Property | Value | Source |

| Molecular Formula | C31H44N2O5S | [3] |

| Molecular Weight | 556.75 g/mol | [4] |

| Bioavailability | ~15% (with a high-fat meal) | [5][6] |

| Protein Binding | >98% | [6] |

| Metabolism | Primarily hepatic, via CYP3A4 (>84%) | [7][8][9] |

| Elimination Half-life | 13-19 hours | [6][8] |

| Excretion | Primarily in feces (84%) and a small portion in urine (6%) | [8] |

Mechanism of Action: A Multi-Target Approach

Dronedarone is classified as a Class III antiarrhythmic agent, but its pharmacological activity is broader, exhibiting properties of all four Vaughan Williams classes.[1] It works by blocking multiple ion channels, including sodium, potassium, and calcium channels, and also possesses anti-adrenergic properties.[1] This multi-channel blockade leads to a prolongation of the cardiac action potential and refractory period, which helps in maintaining a normal sinus rhythm.[2]

The Metabolic Journey of Dronedarone: A Pathway to Understanding its Derivatives

The extensive hepatic metabolism of dronedarone is a critical aspect of its pharmacology.[7][9] The primary enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4).[7][8] The metabolic pathways are complex, leading to a variety of metabolites, some of which retain pharmacological activity.

The major metabolic routes include:

-

N-debutylation: This is the initial and a major pathway, leading to the formation of the primary active metabolite, N-debutyl dronedarone.[7][8] This metabolite is 3 to 10 times less potent than the parent compound.[8]

-

Oxidative Deamination: This process leads to the formation of an inactive propanoic acid metabolite.[8]

-

Direct Oxidation: Dronedarone can also undergo direct oxidation.[7]

These initial transformations are followed by further metabolism, resulting in over 30 uncharacterized metabolites.[8]

Sources

- 1. Dronedarone | C31H44N2O5S | CID 208898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dronedarone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Pharmacokinetics of dronedarone [frontiersin.org]

- 6. Dronedarone - Wikipedia [en.wikipedia.org]

- 7. Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaji.net [oaji.net]

- 9. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]

2,5-Dimethoxyterephthalic Acid: A Versatile Linker for Advanced Materials and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyterephthalic acid (DMTA) is an aromatic dicarboxylic acid characterized by a central benzene ring substituted with two carboxylic acid groups at the 1 and 4 positions and two methoxy groups at the 2 and 5 positions. This symmetrically substituted molecule, with the chemical formula C10H10O6, serves as a crucial building block in the realms of supramolecular chemistry, materials science, and medicinal chemistry.[1] Its rigid structure and the electronic properties imparted by the electron-donating methoxy groups make it an intriguing component for the design of functional materials and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and key applications of 2,5-dimethoxyterephthalic acid, offering a technical resource for professionals in research and development.

Physicochemical Properties and Characterization

2,5-Dimethoxyterephthalic acid is a white to off-white crystalline solid. The presence of both hydrogen bond donors (carboxylic acids) and acceptors (methoxy and carbonyl oxygens) dictates its solid-state packing and intermolecular interactions. The molecule exhibits a nearly planar structure, a feature that is often exploited in the construction of ordered materials.[2]

Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2,5-dimethoxybenzene-1,4-dicarboxylic acid | [1] |

| CAS Number | 21004-11-5 | [1] |

| Molecular Formula | C10H10O6 | [1] |

| Molecular Weight | 226.18 g/mol | [1] |

| Exact Mass | 226.04773803 Da | [1] |

| Melting Point | >300 °C (for the related 2,5-dihydroxyterephthalic acid) | [3] |

Molecular Structure

The structure of 2,5-dimethoxyterephthalic acid, with its key functional groups, is depicted below.

Caption: Molecular structure of 2,5-Dimethoxyterephthalic acid.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Key signals would include a singlet for the two aromatic protons, a singlet for the six protons of the two methoxy groups, and a broad singlet for the two acidic protons of the carboxylic acid groups.

-

¹³C NMR: The carbon NMR would show distinct signals for the carboxylic acid carbons, the methoxy-substituted aromatic carbons, the carboxylic acid-substituted aromatic carbons, and the methoxy carbons.

-

FTIR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, C=O stretching of the carboxyl group, C-O stretching for the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.

Synthesis of 2,5-Dimethoxyterephthalic Acid

The synthesis of 2,5-dimethoxyterephthalic acid is most commonly achieved through the etherification of its precursor, 2,5-dihydroxyterephthalic acid (DHTA). DHTA itself can be synthesized via several routes, with a notable method being the copper-catalyzed hydroxylation of 2,5-dihaloterephthalic acid.[5]

Overall Synthesis Workflow

Caption: General workflow for the synthesis of DMTA from a dihalo-precursor.

Experimental Protocol: Synthesis of 2,5-Dihydroxyterephthalic Acid (DHTA) from 2,5-Dihaloterephthalic Acid

This protocol is adapted from established patent literature.[5]

-

Salt Formation: Dissolve 2,5-dihaloterephthalic acid (e.g., 2,5-dibromoterephthalic acid) in an aqueous solution of a base, such as sodium hydroxide, to form the corresponding dibasic salt.

-

Hydroxylation: To the solution of the dibasic salt, add a copper source (e.g., copper(I) iodide) and a ligand that coordinates to copper (e.g., an amine ligand). The mixture is heated, typically between 75°C and 95°C, to facilitate the copper-catalyzed nucleophilic substitution of the halides with hydroxyl groups.[5][6] The reaction progress can be monitored by techniques like HPLC.

-

Acidification: After the reaction is complete, the mixture is cooled, and the dibasic salt of 2,5-dihydroxyterephthalic acid is protonated by the addition of a strong acid, such as hydrochloric acid. This precipitates the 2,5-dihydroxyterephthalic acid product.

-

Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization.

Experimental Protocol: Etherification of DHTA to 2,5-Dimethoxyterephthalic Acid

-

Deprotonation: Suspend 2,5-dihydroxyterephthalic acid in a suitable solvent. Add a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl groups, forming the disodium salt.

-

Methylation: Add a methylating agent, such as dimethyl sulfate, to the solution. The reaction is typically stirred at room temperature or with gentle heating until completion. The choice of a methylating agent is critical; dimethyl sulfate is effective but requires careful handling due to its toxicity.

-

Acidification and Isolation: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl). This protonates the carboxylic acid groups and precipitates the 2,5-dimethoxyterephthalic acid product.

-

Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Applications in Materials Science: A Focus on Metal-Organic Frameworks (MOFs)

While 2,5-dihydroxyterephthalic acid is a widely recognized linker for creating highly functional Metal-Organic Frameworks (MOFs), such as the MOF-74 series, 2,5-dimethoxyterephthalic acid represents a methylated analogue with distinct properties.[7] The methoxy groups, being less acidic than hydroxyl groups, do not typically coordinate directly to metal centers in the same way. However, they can influence the framework's properties in several ways:

-

Pore Environment Modification: The methoxy groups can alter the polarity and hydrophobicity of the pores within the MOF, which can influence its selectivity for gas sorption.

-

Framework Interpenetration: The bulkier methoxy groups can sterically hinder the formation of interpenetrated frameworks, potentially leading to more open and accessible porous structures.

-

Post-Synthetic Modification: The methoxy groups could potentially be demethylated post-synthesis to reveal reactive hydroxyl groups, offering a pathway to functionalized MOFs.

General Protocol for Solvothermal MOF Synthesis with a Terephthalate Linker

-

Reactant Solution: Dissolve a metal salt (e.g., zinc nitrate, copper acetate) and 2,5-dimethoxyterephthalic acid in a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

-

Sealed Reaction: Place the solution in a sealed reaction vessel, such as a Teflon-lined autoclave.

-

Heating: Heat the vessel in an oven at a specific temperature (typically 80-150°C) for a period ranging from several hours to days. During this time, crystals of the MOF will form.

-

Isolation and Activation: After cooling, the crystalline product is collected by filtration. The solvent molecules residing within the pores are then typically removed by washing with a volatile solvent (like methanol or acetone) followed by heating under vacuum. This "activation" process makes the pores accessible for applications like gas storage.

Conceptual MOF Structure

Caption: A 2D representation of a metal-organic framework with metal nodes (M) and DMTA linkers.

Role in Medicinal Chemistry and Drug Development

The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in various classes of therapeutic agents, particularly those targeting the central nervous system. Its electronic and steric properties can lead to favorable interactions with biological targets.

A Privileged Scaffold

The 2,5-dimethoxy substitution pattern is found in several potent and selective serotonin 5-HT₂A receptor agonists, which are under investigation for treating psychiatric disorders like depression and anxiety.[8][9] For example, structure-activity relationship studies on 2,5-dimethoxyphenethylamines and 2,5-dimethoxyphenylpiperidines have highlighted the importance of this substitution for high receptor potency.[8][9][10] Furthermore, a thiourea derivative containing the 2,5-dimethoxyphenylethyl group has been identified as a potent, broad-spectrum anti-HIV microbicide.[11]

2,5-Dimethoxyterephthalic acid can serve as a rigid and functionalized starting material for the synthesis of such compounds. The two carboxylic acid groups provide versatile handles for chemical modification, allowing for the construction of more complex molecules through amide bond formation, esterification, or reduction to alcohols.

Synthetic Pathway to a Drug-like Scaffold

Caption: Synthetic utility of DMTA in creating complex drug-like molecules.

The dicarboxylic acid functionality allows for the divergent synthesis of libraries of compounds by reacting DMTA with various amines to form bis-amides. These amides can then be subjected to further chemical transformations to generate novel molecular scaffolds for biological screening.

Conclusion and Future Outlook

2,5-Dimethoxyterephthalic acid is a valuable and versatile chemical building block with significant potential in both materials science and drug discovery. While its dihydroxy analogue has been more extensively studied, particularly in the context of MOFs, the unique electronic and steric properties of DMTA offer exciting opportunities for creating new materials with tailored pore environments. In medicinal chemistry, the 2,5-dimethoxyphenyl scaffold is a key feature in a range of neurologically active compounds. The dicarboxylic acid functionality of DMTA provides a robust platform for the synthesis of new chemical entities. Future research will likely focus on the systematic exploration of DMTA-based MOFs for applications in gas separation and catalysis, as well as its utilization as a scaffold in the development of next-generation therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxyterephthalaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxyterephthalic acid. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]

- Google Patents. (n.d.). US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid.

-

ResearchGate. (n.d.). Synthesis and characterization of 2,5-dihydroxyterephthalic acid. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 2,5-dimethoxyterephthalate. Retrieved from [Link]

- Google Patents. (n.d.). US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid.

-

PubChem. (n.d.). 2,5-Dimethylterephthalic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 1a (2,4-Bis (5-methoxybenzoyl) terephthalic acid), 2a.... Retrieved from [Link]

-

PubMed. (2005). Discovery of 2,5-dimethoxy-substituted 5-bromopyridyl thiourea (PHI-236) as a potent broad-spectrum anti-human immunodeficiency virus microbicide. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. Retrieved from [Link]

-

ChemSrc. (n.d.). 2,5-Dihydroxyterephthalic acid | CAS#:610-92-4. Retrieved from [Link]

-

PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]

Sources

- 1. 2,5-Dimethoxyterephthalic acid | C10H10O6 | CID 3780992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxyterephthalaldehyde | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H64888.06 [thermofisher.com]

- 4. Dimethyl 2,5-dimethoxyterephthalate | C12H14O6 | CID 14136089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 6. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Discovery of 2,5-dimethoxy-substituted 5-bromopyridyl thiourea (PHI-236) as a potent broad-spectrum anti-human immunodeficiency virus microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,5-Dimethoxyterephthalic Acid for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of materials science, organic synthesis, and pharmaceutical development, the precise characterization of a compound's physicochemical properties is paramount. Among these, solubility stands as a cornerstone parameter, dictating everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This guide provides an in-depth technical exploration of the solubility of 2,5-Dimethoxyterephthalic acid, a versatile building block in the synthesis of advanced polymers and pharmaceutical intermediates. While extensive quantitative solubility data for this compound is not widely published, this document serves as a comprehensive resource, empowering researchers and drug development professionals with the theoretical knowledge, predictive insights, and experimental protocols necessary to master its solubility characteristics. We will delve into the molecular architecture of 2,5-Dimethoxyterephthalic acid, predict its solubility behavior in various solvent classes, and provide a rigorous, step-by-step methodology for its empirical determination.

Unveiling the Molecular Profile of 2,5-Dimethoxyterephthalic Acid

2,5-Dimethoxyterephthalic acid, with the chemical formula C₁₀H₁₀O₆ and a molecular weight of 226.18 g/mol , is a symmetrically substituted aromatic dicarboxylic acid.[1] Its structure features a central benzene ring functionalized with two carboxylic acid groups at positions 1 and 4, and two methoxy groups at positions 2 and 5.

Key Structural Features Influencing Solubility:

-

Two Carboxylic Acid Groups (-COOH): These are polar, hydrophilic functional groups capable of acting as both hydrogen bond donors and acceptors. Their presence suggests potential solubility in polar protic solvents and aqueous basic solutions.

-

Two Methoxy Groups (-OCH₃): These groups introduce a degree of polarity and can act as hydrogen bond acceptors. However, the methyl component adds some nonpolar character.

-

Benzene Ring: The aromatic core is nonpolar and hydrophobic, which will generally limit solubility in highly polar solvents like water.

-

Molecular Symmetry: The symmetrical arrangement of the functional groups can lead to a more stable crystal lattice, potentially resulting in lower solubility compared to less symmetrical isomers.

Theoretical and Predictive Solubility Analysis

Based on the principle of "like dissolves like," we can make educated predictions about the solubility of 2,5-Dimethoxyterephthalic acid in different solvent classes.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of the carboxylic acid groups, some interaction with these solvents is expected. However, the nonpolar benzene ring will likely limit significant solubility in water at neutral pH. In alcohols, the solubility is expected to be moderate, increasing with temperature.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)): These solvents are effective at solvating polar functional groups without having labile protons. Given the successful use of hot DMF for the related compound 2,5-dihydroxyterephthalic acid, it is highly probable that 2,5-Dimethoxyterephthalic acid will exhibit good solubility in these solvents, particularly with heating.[2][3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, dominated by the two carboxylic acid groups, suggests that solubility in nonpolar solvents will be very low.

-

Aqueous Basic Solutions (e.g., aqueous Sodium Hydroxide, Sodium Bicarbonate): The acidic nature of the carboxylic acid groups (pKa estimated to be around 3-5) indicates that 2,5-Dimethoxyterephthalic acid will readily deprotonate in basic solutions to form a highly soluble dicarboxylate salt.

A Rigorous Protocol for the Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Materials and Equipment

-

Analyte: High-purity 2,5-Dimethoxyterephthalic acid

-

Solvents: A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, THF, DMSO, DMF, hexane, toluene)

-

Reagents: Standardized solutions of sodium hydroxide and hydrochloric acid

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of 2,5-Dimethoxyterephthalic acid.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,5-Dimethoxyterephthalic acid to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility values.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2,5-Dimethoxyterephthalic acid in the diluted sample using a validated analytical method, such as HPLC with UV detection. A pre-established calibration curve with known concentrations of the analyte is required for accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in units of mg/mL or mol/L, taking into account the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the precision of the results.

-

Tabulated Solubility Data (To be populated by the researcher)

The following table provides a template for organizing the experimentally determined solubility data for 2,5-Dimethoxyterephthalic acid.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Polar Protic | Water | 25 | |||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Polar Aprotic | DMSO | 25 | |||

| DMF | 25 | ||||

| THF | 25 | ||||

| Acetone | 25 | ||||

| Ethyl Acetate | 25 | ||||

| Nonpolar | Hexane | 25 | |||

| Toluene | 25 | ||||

| Aqueous Basic | 0.1 M NaOH | 25 |

Field-Proven Insights and Practical Applications

-

Recrystallization and Purification: The differential solubility of 2,5-Dimethoxyterephthalic acid in various solvents at different temperatures is the key to its purification. A suitable recrystallization solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the predictive analysis, a mixed solvent system, such as ethanol/water or THF/hexane, might be effective.

-

Reaction Solvent Selection: For synthetic transformations involving 2,5-Dimethoxyterephthalic acid, a solvent in which all reactants are soluble is preferred to ensure a homogeneous reaction mixture and optimal reaction rates. Polar aprotic solvents like DMF or DMSO are likely good candidates for many reactions.

-

Drug Development Considerations: In the context of drug development, if 2,5-Dimethoxyterephthalic acid is a precursor to an active pharmaceutical ingredient (API), understanding its solubility is crucial for controlling crystallization, particle size, and ultimately, the bioavailability of the final product. The formation of salts by reacting with basic excipients can be a strategy to enhance its aqueous solubility if needed.

Conclusion: A Path Forward for Confident Research

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2,5-Dimethoxyterephthalic acid. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals are now equipped to generate the precise solubility data required for their specific applications. The insights provided herein will facilitate more efficient purification processes, informed solvent selection for chemical synthesis, and a deeper understanding of the physicochemical behavior of this important molecule, ultimately accelerating the pace of innovation.

References

-

PubChem. (n.d.). 2,5-Dimethoxyterephthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 22). 2,5-Dihydroxyterephthalic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,5-Dimethoxyterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxyterephthalic acid, a key aromatic dicarboxylic acid derivative, finds utility as a building block in the synthesis of polymers and specialty chemicals. Its thermal stability is a critical parameter influencing its processing, storage, and application, particularly in fields requiring high-temperature resilience such as advanced materials and drug development. This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,5-dimethoxyterephthalic acid. The document elucidates the anticipated thermal behavior, potential decomposition pathways, and the analytical techniques employed for characterization. By synthesizing information from analogous compounds and established principles of organic acid decomposition, this guide offers a predictive framework for understanding and managing the thermal properties of this important chemical intermediate.

Introduction: The Significance of Thermal Stability in the Application of 2,5-Dimethoxyterephthalic Acid

2,5-Dimethoxyterephthalic acid (C₁₀H₁₀O₆, CAS No: 21004-11-5) is a substituted aromatic dicarboxylic acid with a molecular weight of 226.18 g/mol .[1] Its rigid structure, conferred by the benzene ring, and the presence of reactive carboxylic acid and methoxy functional groups make it a versatile precursor in organic synthesis. The applications of its derivatives span from the creation of novel polyamides and polyimines to serving as linkers in the burgeoning field of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

In the context of drug development and material science, the thermal stability of a compound is a cornerstone of its practical utility. It dictates the upper-temperature limits for synthesis, purification, and formulation processes without inducing degradation. For instance, in melt processing of polymers derived from 2,5-dimethoxyterephthalic acid, understanding its decomposition temperature is paramount to prevent the formation of impurities that could compromise the material's integrity. Similarly, in pharmaceutical applications, thermal stability data is crucial for determining shelf-life and ensuring the active ingredient remains intact during storage and administration.

This guide, therefore, aims to provide a detailed understanding of the thermal properties of 2,5-dimethoxyterephthalic acid, drawing upon established principles of thermal analysis and the behavior of structurally related molecules.

Predicted Thermal Decomposition Profile

While specific, publicly available experimental data on the thermal decomposition of 2,5-dimethoxyterephthalic acid is limited, a predictive profile can be constructed based on the known behavior of aromatic carboxylic acids and methoxy-substituted aromatic compounds. The decomposition is anticipated to be a multi-step process involving decarboxylation and reactions of the methoxy groups.

Onset of Decomposition

The thermal decomposition of aromatic carboxylic acids typically commences with decarboxylation at elevated temperatures. For terephthalic acid and its derivatives, this process often requires temperatures exceeding 300°C. The presence of electron-donating methoxy groups on the aromatic ring is expected to influence the electronic structure and bond energies within the molecule, which may affect the precise onset temperature of decomposition.

Major Decomposition Stages and Gaseous Products

The decomposition of 2,5-dimethoxyterephthalic acid is likely to proceed through at least two major stages:

-

Decarboxylation: The initial and primary decomposition step is expected to be the loss of one or both carboxylic acid groups in the form of carbon dioxide (CO₂). This is a common thermal degradation pathway for carboxylic acids.[2] The loss of two CO₂ molecules would result in a significant mass loss.

-

Methoxy Group Reactions: Following or concurrent with decarboxylation, the methoxy groups (–OCH₃) are susceptible to thermal cleavage. This can occur through several pathways, including demethylation to form hydroxyl groups, or more complex fragmentation reactions leading to the evolution of methane (CH₄), carbon monoxide (CO), and other small molecules. Studies on the thermal stability of methoxy-containing compounds have shown that these groups can significantly influence the decomposition mechanism.[3][4]

The expected gaseous byproducts from the thermal decomposition of 2,5-dimethoxyterephthalic acid include:

-

Carbon dioxide (CO₂)

-

Carbon monoxide (CO)

-

Methane (CH₄)

-

Water (H₂O)

The formation of a solid char residue at the end of the decomposition process is also anticipated.

Proposed Decomposition Mechanism

The thermal decomposition of 2,5-dimethoxyterephthalic acid likely proceeds via a free-radical mechanism, particularly at higher temperatures. The proposed mechanism involves the following key steps:

-

Initiation: Homolytic cleavage of the C-C bond between the carboxylic acid group and the aromatic ring, or the O-CH₃ bond in the methoxy group, to generate initial radical species.

-

Propagation: The initial radicals can abstract hydrogen atoms from other molecules, leading to a cascade of radical reactions. Decarboxylation can proceed through a concerted pericyclic mechanism or a radical pathway. The methoxy groups can undergo demethylation or rearrangement reactions.

-

Termination: Combination or disproportionation of radical species to form stable, non-radical products.

The following diagram illustrates a plausible, albeit simplified, decomposition pathway.

Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of 2,5-dimethoxyterephthalic acid, a suite of thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature and quantifying mass loss.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,5-dimethoxyterephthalic acid into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the mass loss percentage as a function of temperature. The onset temperature of decomposition is determined from the point of initial mass loss. The temperatures at which the rate of mass loss is maximum (from the derivative TGA curve) indicate the major decomposition stages.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.[5][6][7]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,5-dimethoxyterephthalic acid into a DSC pan (typically aluminum).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting and decomposition events.

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy of the process, respectively.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[8][9][10] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Sample Preparation: A small amount of 2,5-dimethoxyterephthalic acid (microgram to milligram range) is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a set temperature (e.g., 600°C) to induce thermal decomposition.

-

GC Separation: The volatile decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection: The separated components are introduced into a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparison with spectral libraries.

Data Presentation and Expected Results

The data obtained from the aforementioned analytical techniques can be summarized to provide a comprehensive thermal profile of 2,5-dimethoxyterephthalic acid.

Table 1: Predicted Thermal Properties of 2,5-Dimethoxyterephthalic Acid

| Property | Predicted Value/Range | Analytical Technique |

| Melting Point | >300°C | DSC |

| Onset of Decomposition (Tonset) | 300 - 350°C | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | 350 - 450°C | TGA (DTG curve) |

| Major Decomposition Products | CO₂, CO, CH₄, H₂O | Py-GC-MS |

| Residue at 800°C (in N₂) | 20 - 40% | TGA |

Note: These values are predictive and should be confirmed by experimental analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 2,5-dimethoxyterephthalic acid.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the thermal stability and decomposition of 2,5-dimethoxyterephthalic acid. The anticipated decomposition profile involves initial decarboxylation followed by reactions of the methoxy groups, leading to the formation of gaseous products and a char residue. The outlined experimental protocols using TGA, DSC, and Py-GC-MS provide a robust framework for the empirical determination of its thermal properties. For researchers and professionals in drug development and material science, a thorough understanding of these thermal characteristics is essential for the successful application and handling of this versatile chemical compound. The generation of precise experimental data for 2,5-dimethoxyterephthalic acid remains a key area for future investigation to validate and refine the predictions made within this guide.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3780992, 2,5-Dimethoxyterephthalic acid. Retrieved from [Link].

- Diaz, F. R., Tagle, L. H., Godoy, A., Hodgson, C., & Olivares, J. P. (1985). Synthesis and characterization of polymers derived from 2, 5□dimethoxy□terephthaldehyde and 2, 5□dimethoxy□terephthalic acid. Journal of Polymer Science: Polymer Chemistry Edition, 23(11), 2757-2765.

-

Master Organic Chemistry (2022). Decarboxylation. Retrieved from [Link].

- Palm, W. U., & Schmalz, H. G. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Sustainable Chemistry & Engineering, 3(12), 3292-3299.

- Sneider, E. A., et al. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 48(15), 5139–5147.

- Suryan, M. M., Kafafi, S. A., & Stein, S. E. (1989). The thermal decomposition of hydroxy- and methoxy-substituted anisoles. The Journal of Organic Chemistry, 54(18), 4349-4354.

-

MDPI (2020). Differential Scanning Calorimetry Fingerprints of Various Heat-Treatment Tempers of Different Aluminum Alloys. Retrieved from [Link].

-

JYX (2017). Pyrolysis-Gas Chromatography/ Mass Spectrometry Analysis of Di- and Triterpenoids. Retrieved from [Link].

-

NIH (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link].

-

Digital CSIC (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Retrieved from [Link].

-

PubMed (2023). Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution. Retrieved from [Link].

Sources

- 1. 2,5-Dimethoxyterephthalic acid | C10H10O6 | CID 3780992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. iomcworld.org [iomcworld.org]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. jyx.jyu.fi [jyx.jyu.fi]

- 10. Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Use of 2,5-Dimethoxyterephthalic Acid in the Synthesis of Advanced Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Linkers

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications ranging from gas storage and catalysis to biomedical applications like drug delivery.[1] The rational design of MOFs is predicated on the selection of two primary components: the metal-containing secondary building unit (SBU) and the organic linker that connects them. While foundational linkers like terephthalic acid have led to iconic structures such as MOF-5 and UiO-66, the future of MOF innovation lies in the use of functionalized linkers that imbue the resulting frameworks with tailored chemical properties.[2][3]

This guide focuses on 2,5-dimethoxyterephthalic acid , a promising but less-explored linker. The introduction of methoxy (-OCH₃) groups onto the terephthalate backbone offers a compelling strategy to modulate the physicochemical environment within the MOF's pores. These electron-donating groups can alter the framework's hydrophobicity, electronic properties, and interaction with guest molecules, making it a linker of significant interest for specialized applications, including the targeted delivery and release of pharmaceuticals.

Despite its potential, the use of 2,5-dimethoxyterephthalic acid in MOF synthesis is not as widely documented as its dihydroxy or amino counterparts. Therefore, this document serves as a detailed guide, providing both field-proven insights and a robust, generalized protocol for the synthesis of a hypothetical, yet highly plausible, zirconium-based MOF, which we will refer to as Zr-DMBDC (Zirconium-2,5-dimethoxybenzenedicarboxylate), analogous to the renowned UiO-66 architecture.

Scientific Rationale: The Causality Behind Experimental Design

The choice of synthetic components and conditions is paramount in directing the self-assembly process towards a crystalline, porous, and stable MOF. Our proposed protocol is based on the synthesis of the UiO-66 family of MOFs, which are celebrated for their exceptional thermal and chemical stability, a direct result of the strong coordination between the Zr₆-based SBUs and the carboxylate linkers.

-

The Metal Source (ZrCl₄): Zirconium(IV) chloride is a common precursor for Zr-MOFs due to its ability to form the robust hexanuclear [Zr₆O₄(OH)₄]¹²⁺ SBU. This SBU acts as a 12-connected node, which, when linked by a linear dicarboxylate like 2,5-dimethoxyterephthalic acid, can form the highly symmetric and porous fcu topology characteristic of UiO-66.

-

The Solvent (DMF): N,N-Dimethylformamide is the solvent of choice for many solvothermal MOF syntheses because of its high boiling point, which allows for reactions to be conducted at elevated temperatures, and its ability to dissolve a wide range of organic linkers and metal salts.[2] It can also act as a weak base and a source of formate ions upon decomposition at high temperatures, which can influence crystal formation.

-

The Modulator (Acetic Acid/HCl): The synthesis of highly crystalline Zr-MOFs often requires the use of a modulator, typically a monocarboxylic acid like acetic acid or a mineral acid like HCl.[2] The modulator competes with the linker for coordination to the metal cluster. This competition slows down the rate of framework assembly, preventing the rapid precipitation of amorphous material and promoting the growth of larger, more ordered crystals. The modulator concentration is a critical parameter that must be optimized to balance crystallinity and reaction yield.

Generalized Solvothermal Synthesis Protocol: Zr-DMBDC

This protocol describes a generalized solvothermal method for the synthesis of Zr-DMBDC. Researchers should consider these parameters as a starting point, as optimization may be required to achieve the desired crystallinity, yield, and porosity.

PART 1: Materials and Equipment

-

Reagents:

-

Zirconium(IV) chloride (ZrCl₄, 99.5% or higher)

-

2,5-Dimethoxyterephthalic acid (H₂-DMBDC, 98% or higher)

-

N,N-Dimethylformamide (DMF, anhydrous, 99.8%)

-

Acetic Acid (Glacial, ≥99.7%) or Hydrochloric Acid (HCl, concentrated)

-

Ethanol (Absolute)

-

Chloroform (Anhydrous)

-

-

Equipment:

-

20 mL Scintillation vials or Teflon-lined steel autoclave

-

Analytical balance

-

Ultrasonic bath

-

Programmable laboratory oven

-

Centrifuge capable of holding vials/autoclaves

-

Schlenk line or vacuum manifold

-

Standard laboratory glassware

-

PART 2: Synthesis Workflow

Caption: Solvothermal synthesis workflow for Zr-DMBDC.

PART 3: Step-by-Step Methodology

-

Precursor Solution A (Metal Salt): In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (e.g., 60 mg, ~0.26 mmol) in 5 mL of DMF. Add the modulator (e.g., 20 equivalents of acetic acid, ~0.3 mL).

-

Expert Insight: The modulator is crucial for achieving high crystallinity. The amount may need to be optimized; higher concentrations can increase crystal quality but may decrease yield.

-

-

Precursor Solution B (Linker): In a separate 20 mL vial, dissolve 2,5-dimethoxyterephthalic acid (e.g., 58 mg, ~0.26 mmol) in 5 mL of DMF. Gentle heating or sonication may be required to achieve full dissolution.

-

Reaction Mixture: Combine Solution A and Solution B in a single vial. The total volume is now 10 mL.

-

Sonication: Tightly cap the vial and place it in an ultrasonic bath for 10-15 minutes to ensure a homogenous mixture.

-

Solvothermal Reaction: Place the sealed vial in a pre-heated laboratory oven at 120°C for 24 hours. The formation of a white, microcrystalline precipitate should be observed.

-

Trustworthiness Check: The reaction time and temperature are critical variables. A lower temperature may require a longer reaction time. Initial optimization trials varying these parameters are recommended.

-

-

Isolation: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes). Carefully decant the supernatant.

-

Purification (Washing): To remove unreacted precursors trapped within the pores, a washing step is essential.

-

Add 10 mL of fresh DMF to the solid, resuspend the powder by vortexing or sonicating, and centrifuge again. Repeat this washing procedure three times.

-

Next, perform a solvent exchange to replace the high-boiling DMF with a more volatile solvent. Add 10 mL of absolute ethanol, resuspend, and centrifuge. Repeat the ethanol wash three times, allowing the solid to soak in fresh ethanol for at least one hour during each cycle.

-

-

Activation: After the final wash, decant the ethanol. To activate the MOF (i.e., remove all solvent from the pores), heat the powder under a dynamic vacuum (<1 mbar) at 150°C for at least 12 hours. The resulting fine white powder is the activated Zr-DMBDC, ready for characterization and use.

Validation and Characterization Protocols

Successful synthesis must be confirmed through a suite of characterization techniques.

-

Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the formation of the desired crystalline phase. The PXRD pattern of the synthesized material should be compared to the known pattern for UiO-66. The peaks should be sharp and in the correct positions, although slight shifts may occur due to the presence of the methoxy groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the FTIR spectrum of the activated MOF with that of the free 2,5-dimethoxyterephthalic acid linker. The disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of strong asymmetric and symmetric carboxylate stretches (~1580 cm⁻¹ and ~1390 cm⁻¹) confirm the coordination of the linker to the metal centers.

-

Thermogravimetric Analysis (TGA): TGA reveals the thermal stability of the MOF. A typical TGA curve for an activated Zr-MOF will show a plateau up to ~450-500°C, after which a sharp weight loss occurs, corresponding to the decomposition of the organic linker.

-

Nitrogen Adsorption-Desorption Analysis: To confirm porosity, a N₂ sorption isotherm should be measured at 77 K. The resulting isotherm for a microporous material like Zr-DMBDC should be Type I, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated. A successful synthesis should yield a high surface area, likely in the range of 800-1200 m²/g.

Quantitative Data Summary

The following table presents a comparison of expected properties for the hypothetical Zr-DMBDC against the well-characterized parent UiO-66.

| Property | Parent UiO-66 | Hypothetical Zr-DMBDC (Expected) | Rationale for Expected Values |

| Formula Unit | Zr₆O₄(OH)₄(BDC)₆ | Zr₆O₄(OH)₄(DMBDC)₆ | Assumes isoreticular synthesis with the functionalized linker. |